
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, commonly known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.
作用機序
The exact mechanism of action of DPOP is not fully understood. However, several studies have suggested that DPOP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DPOP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate concentration in the body. Moreover, DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DPOP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the MAPK pathway, which is involved in cell proliferation and differentiation. DPOP has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
実験室実験の利点と制限
DPOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, DPOP has been shown to exhibit various biological activities, which make it an attractive compound for studying the mechanisms of action of enzymes and signaling pathways. However, DPOP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to dissolve in some experimental conditions. Moreover, DPOP has been reported to exhibit low stability in some experimental conditions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of DPOP. One of the potential applications of DPOP is in the treatment of cancer. Several studies have reported that DPOP exhibits anti-tumor properties, and it has been suggested that it may be used as a potential chemotherapeutic agent. Moreover, DPOP has been reported to modulate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation. Therefore, further studies are needed to investigate the potential of DPOP as a therapeutic agent for cancer. Another potential application of DPOP is in the treatment of neurological disorders. DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Therefore, it has been suggested that DPOP may be used as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to investigate the potential of DPOP as a therapeutic agent for neurological disorders.
合成法
The synthesis of DPOP involves the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propionyl chloride to obtain the final product, DPOP. The synthesis method of DPOP has been reported in several research articles, and it has been shown to be a straightforward and efficient method.
科学的研究の応用
DPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPOP has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
特性
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPSHSFKSOQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)
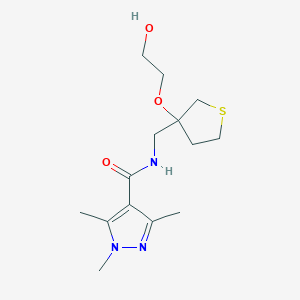


![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
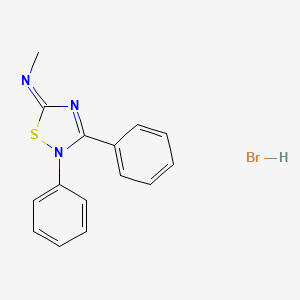
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
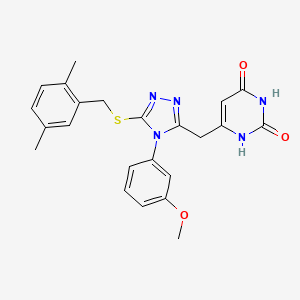

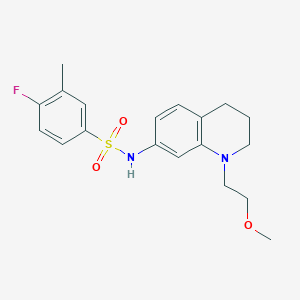
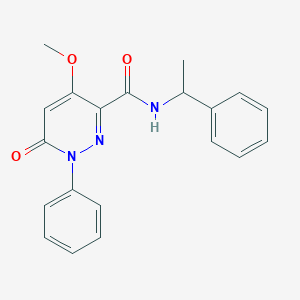
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)